molecular formula C9H11ClMgO2 B139555 3,5-Dimethoxybenzylmagnesium chloride CAS No. 135808-66-1

3,5-Dimethoxybenzylmagnesium chloride

Cat. No.: B139555
CAS No.: 135808-66-1
M. Wt: 210.94 g/mol
InChI Key: TYDWBLYJIGSBPU-UHFFFAOYSA-M
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Description

3,5-Dimethoxybenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds. The compound has the molecular formula C9H11ClMgO2 and is typically available as a solution in tetrahydrofuran (THF) .

Preparation Methods

3,5-Dimethoxybenzylmagnesium chloride is prepared through the reaction of 3,5-dimethoxybenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The reaction conditions include:

Chemical Reactions Analysis

3,5-Dimethoxybenzylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with electrophiles.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

    Carbonyl Compounds: Aldehydes, ketones, esters

    Electrophiles: Alkyl halides, acyl halides

    Solvents: THF, diethyl ether

    Temperature: Typically room temperature to reflux conditions

Major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

3,5-Dimethoxybenzylmagnesium chloride has several scientific research applications, including:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is used in the preparation of advanced materials and polymers.

    Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.

    Chemical Biology: It is used in the modification of biomolecules for studying biological processes .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzylmagnesium chloride involves the nucleophilic addition of the organomagnesium compound to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, activating the carbonyl group of the electrophile and facilitating the nucleophilic attack by the benzyl group. This results in the formation of a new carbon-carbon bond and the generation of an alcohol after hydrolysis .

Comparison with Similar Compounds

3,5-Dimethoxybenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:

  • 3-Chlorophenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • o-Tolylmagnesium chloride
  • 3-Fluorophenylmagnesium bromide

What sets this compound apart is the presence of two methoxy groups on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. These methoxy groups can provide additional stabilization to the intermediate compounds formed during reactions, making it a unique and valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDWBLYJIGSBPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135808-66-1
Record name 135808-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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